molecular formula C9H12FN2O8P B12078806 5'-Uridylic acid, 2'-deoxy-2'-fluoro-

5'-Uridylic acid, 2'-deoxy-2'-fluoro-

Cat. No.: B12078806
M. Wt: 326.17 g/mol
InChI Key: RTGGYPQTXNSBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Uridylic acid, 2’-deoxy-2’-fluoro- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to natural nucleosides but contains a fluorine atom at the 2’ position, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Uridylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent, often dichloromethane, at low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of 5’-Uridylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Purification is achieved through techniques such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5’-Uridylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products Formed

The major products formed from these reactions include various fluorinated nucleoside derivatives, which can be further modified for specific applications .

Scientific Research Applications

5’-Uridylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Employed in the study of nucleic acid interactions and as a tool for investigating the role of specific nucleosides in biological processes.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis and interfere with cellular replication.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5’-Uridylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into DNA during replication. The presence of the fluorine atom at the 2’ position disrupts the normal base-pairing and inhibits the activity of enzymes such as thymidylate synthase. This leads to the termination of DNA synthesis and induces cell death in rapidly dividing cells, making it a potent antineoplastic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Uridylic acid, 2’-deoxy-2’-fluoro- is unique due to its specific fluorination at the 2’ position, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN2O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3H2,(H,11,13,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGYPQTXNSBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.